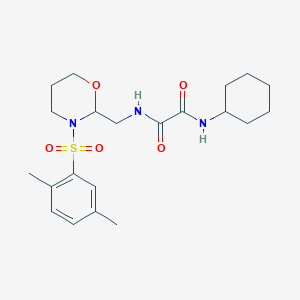

![molecular formula C17H14ClN5O3S2 B2873881 5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 1020975-82-9](/img/structure/B2873881.png)

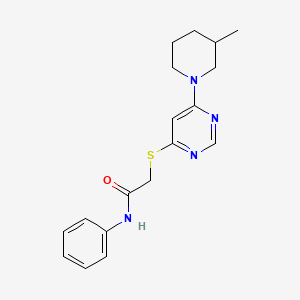

5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar triazole-containing compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of 3-amino-1,2,4-triazoles with cinnamaldehyde .Molecular Structure Analysis

Triazole compounds, including the one , are capable of binding in the biological system with a variety of enzymes and receptors . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis

Triazole compounds are known to interact with a diversity of hydrazines or hydrazine hydrochlorides to generate intermediates, which using microwave-assisted heating under controlled conditions to produce 3-amino-1,2,4-triazoles .科学的研究の応用

Agricultural Biological Activities

This compound has been evaluated for its potential in agricultural applications, particularly as a chemical pesticide. It exhibits a broad spectrum of biological activities that could be beneficial in managing plant diseases that threaten food security.

Antibacterial Effects: Some derivatives have shown strong antibacterial effects on pathogens like Xanthomonas oryzae, which is responsible for diseases in rice plants . These diseases can cause significant crop loss and economic damage, making the antibacterial properties of this compound highly valuable.

Antifungal Activity: The compound also displays antifungal activity against Rhizoctonia solani, a pathogen that causes rice sheath wilt . This activity is crucial for protecting crops against fungal diseases that pose a global threat to agriculture.

Antimicrobial Agents

The derivatives of this compound have been identified as potential antimicrobial agents. They can be used to combat various microbial infections in crops, contributing to the overall health and yield of agricultural produce.

Nematocidal Activity: The compound has shown moderate activity against nematodes like Meloidogyne incognita, which are a threat to crop security and cause significant economic losses .

Pharmaceutical Applications

The structure of this compound includes a 1,2,4-triazole moiety, which is present in many pharmaceuticals and biologically important compounds. These scaffolds are used in drug discovery studies against various diseases.

Cancer Research: The compound’s derivatives have been explored for their selectivity against cancer cell lines, indicating potential applications in cancer treatment .

Antibacterial and Antifungal Properties: The 1,2,4-triazole moiety is known for its antibacterial and antifungal activities, which are valuable in developing new medications .

Drug Discovery

The compound’s derivatives are part of ongoing research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds. These efforts aim to discover new drug candidates with improved efficacy and safety profiles.

Synthetic Strategies: Research into the synthesis of 1,2,4-triazole-containing scaffolds using this compound could lead to the development of new drugs .

Anti-Trypanosomal Activity

The compound has been studied for its potential action against Trypanosoma cruzi, the parasite responsible for Chagas disease. This includes molecular docking studies to understand its mode of action and evaluate its cytotoxicity and anti-trypanosomal activity .

Material Sciences

The unique properties of the 1,2,4-triazole moiety make it useful in material sciences. It can be incorporated into various materials to enhance their properties or to create new materials with specific functions.

Organic Catalysts: The compound’s derivatives can be used as organic catalysts due to their ability to engage in hydrogen-bonding and dipole interactions .

作用機序

Target of Action

The compound, 5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide, belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities . .

Mode of Action

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are capable of binding in the biological system, which allows them to interact with their targets and induce changes

Biochemical Pathways

Triazole compounds are known to affect various biochemical pathways due to their wide range of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities

Result of Action

The result of a compound’s action is typically observed at the molecular and cellular levels. For instance, some triazole compounds have shown cytotoxic activities against certain cancer cells . .

特性

IUPAC Name |

5-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O3S2/c18-13-6-9-16(27-13)28(24,25)19-10-11-26-15-8-7-14-20-21-17(23(14)22-15)12-4-2-1-3-5-12/h1-9,19H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPOVIYGGFZQLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide](/img/structure/B2873804.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2873805.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2873808.png)

![5-Bromo-2-(difluoromethyl)thieno[2,3-b]thiophene](/img/structure/B2873811.png)

![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)